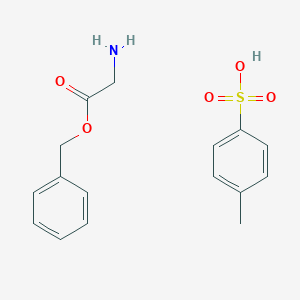

H-Gly-OBzl.TosOH

描述

属性

IUPAC Name |

benzyl 2-aminoacetate;4-methylbenzenesulfonic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO2.C7H8O3S/c10-6-9(11)12-7-8-4-2-1-3-5-8;1-6-2-4-7(5-3-6)11(8,9)10/h1-5H,6-7,10H2;2-5H,1H3,(H,8,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WJKJXKRHMUXQSL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)O.C1=CC=C(C=C1)COC(=O)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19NO5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10169657 | |

| Record name | O-Benzylglycine toluene-p-sulphonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10169657 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

337.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1738-76-7 | |

| Record name | Glycine, phenylmethyl ester, 4-methylbenzenesulfonate (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1738-76-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | O-Benzylglycine toluene-p-sulphonate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001738767 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | O-Benzylglycine toluene-p-sulphonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10169657 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | O-benzylglycine toluene-p-sulphonate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.540 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to H-Gly-OBzl.TosOH: Chemical Properties, Structure, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

H-Gly-OBzl.TosOH, chemically known as Glycine benzyl ester p-toluenesulfonate salt, is a crucial reagent in synthetic organic chemistry, particularly in the field of peptide synthesis. As a derivative of the simplest amino acid, glycine, its benzyl ester protection facilitates its use in the stepwise elongation of peptide chains. The p-toluenesulfonate (tosylate) salt form enhances its stability and handling properties, making it a readily available and reliable building block for the synthesis of complex peptides and peptidomimetics. This guide provides a comprehensive overview of its chemical properties, structure, and detailed experimental protocols for its synthesis and application.

Chemical Structure and Properties

This compound is an organic salt composed of the benzyl ester of glycine and p-toluenesulfonic acid. The positive charge on the protonated amino group of glycine is counterbalanced by the negatively charged tosylate anion.

Synonyms: Glycine benzyl ester p-toluenesulfonate, H-Gly-OBzl . p-tosylate, Glycine Benzylester PTS, Benzyl glycinate p-toluenesulfonate.[1]

Physicochemical Properties

A summary of the key quantitative data for this compound is presented in the table below for easy reference and comparison.

| Property | Value | Reference |

| CAS Number | 1738-76-7 | [2][3] |

| Molecular Formula | C16H19NO5S | [2][3][4] |

| Molecular Weight | 337.39 g/mol | [2][3][4] |

| Appearance | White to off-white crystalline powder/solid | [4][5] |

| Melting Point | 132-134 °C | [2][3] |

| Boiling Point | 245.5 °C at 760 mmHg | [3] |

| Flash Point | 110.3 °C | [3] |

| Solubility | Soluble in methanol (0.1 g/mL, clear), Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone. | [2] |

| Purity (Typical) | >98% (by NMR) | [4][6] |

| Water Content (KF) | ~0.25% | [4] |

Experimental Protocols

Synthesis of this compound

A common and efficient method for the preparation of Glycine benzyl ester p-toluenesulfonate salt is through the direct esterification of glycine with benzyl alcohol using p-toluenesulfonic acid as a catalyst, with azeotropic removal of water.

Materials:

-

Glycine

-

p-Toluenesulfonic acid monohydrate

-

Benzyl alcohol

-

Toluene

-

Diethyl ether

-

Methanol

Equipment:

-

Four-necked round-bottom flask

-

Heating mantle

-

Dean-Stark apparatus or equivalent water separator

-

Reflux condenser

-

Mechanical stirrer

-

Ice-water bath

-

Büchner funnel and filtration apparatus

-

Rotary evaporator

Procedure: [7]

-

To a four-necked flask equipped with a mechanical stirrer, reflux condenser, and a Dean-Stark apparatus, add glycine (18.8 g), p-toluenesulfonic acid monohydrate (48.5 g), benzyl alcohol (100 mL), and toluene (100 mL).

-

Heat the mixture to reflux. Water will begin to collect in the Dean-Stark trap as an azeotrope with toluene.

-

Continue the reflux for 5-6 hours, or until the reaction mixture becomes a clear solution and no more water is collected in the separator.

-

Once the reaction is complete, cool the flask in an ice-water bath to 0 °C. A solid precipitate will form.

-

Collect the solid product by vacuum filtration using a Büchner funnel.

-

Wash the collected solid with diethyl ether to remove any unreacted benzyl alcohol and other impurities.

-

Dry the product under vacuum.

-

For further purification, the crude product can be recrystallized from a methanol-diethyl ether solvent system to yield white, flaky crystals.

Application in Peptide Synthesis: A General Coupling Protocol

This compound is a key component in peptide synthesis, where it serves as the C-terminal amino acid ester. The following is a general protocol for the coupling of an N-protected amino acid to this compound.

Materials:

-

N-protected amino acid (e.g., Boc-Ala-OH)

-

This compound

-

Coupling reagent (e.g., N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC))

-

Coupling additive (e.g., N-hydroxysuccinimide (NHS) or 1-Hydroxybenzotriazole (HOBt))

-

Base (e.g., N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA))

-

Solvent (e.g., Dichloromethane (DCM) or N,N-Dimethylformamide (DMF))

-

Ethyl acetate

-

1N Hydrochloric acid

-

5% Sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

Equipment:

-

Round-bottom flask

-

Magnetic stirrer

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Dissolve the N-protected amino acid (1.0 eq), this compound (1.0 eq), and HOBt (1.0 eq) in DCM.

-

Cool the solution to 0 °C in an ice bath.

-

Add DIPEA (1.0 eq) to neutralize the tosylate salt.

-

Add the coupling reagent, DCC (1.1 eq), to the reaction mixture.

-

Stir the reaction at 0 °C for 1 hour and then at room temperature overnight.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Once the reaction is complete, filter off the dicyclohexylurea (DCU) byproduct.

-

Transfer the filtrate to a separatory funnel and wash successively with 1N HCl, 5% NaHCO3 solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude dipeptide.

-

The crude product can be further purified by column chromatography or recrystallization.

Mandatory Visualizations

Logical Workflow for the Synthesis of this compound

References

- 1. researchgate.net [researchgate.net]

- 2. 1738-76-7 | H-Gly-OBzl·TosOH | Sulfonic Acids | Ambeed.com [ambeed.com]

- 3. Gly-OBzl.TsOH | CAS#:1738-76-7 | Chemsrc [chemsrc.com]

- 4. file.chemscene.com [file.chemscene.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. This compound | CAS:1738-76-7 | High Purity | Manufacturer BioCrick [biocrick.com]

- 7. CN105503665A - Preparation method of glycine benzyl ester toluene-4-sulfonate - Google Patents [patents.google.com]

An In-depth Technical Guide to the Synthesis of Glycine Benzyl Ester Tosylate Salt

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of glycine benzyl ester tosylate salt, an important intermediate in the production of various pharmaceuticals, including the antidiarrheal drug Racecadotril[1]. The synthesis is primarily achieved through the Fischer-Speier esterification of glycine with benzyl alcohol, utilizing p-toluenesulfonic acid as a catalyst[2][3][4]. This process is often carried out under azeotropic reflux to remove water and drive the reaction to completion[2][5].

Core Synthesis Pathway

The fundamental reaction involves the acid-catalyzed esterification of the carboxylic acid group of glycine with benzyl alcohol. p-Toluenesulfonic acid serves a dual role: it protonates the carbonyl oxygen of glycine, rendering the carbonyl carbon more electrophilic for nucleophilic attack by benzyl alcohol, and it forms a stable salt with the resulting amino ester, facilitating its isolation and purification[5].

Experimental Protocols

Several methods for the synthesis of glycine benzyl ester tosylate salt have been reported, with variations in solvents, reaction times, and purification procedures. Below are detailed protocols for two common methodologies.

Method 1: Conventional Heating with Azeotropic Distillation

This widely used method employs a solvent that forms an azeotrope with water to facilitate its removal from the reaction mixture, thereby shifting the equilibrium towards the formation of the ester.

Experimental Procedure:

-

Apparatus Setup: A round-bottom flask is equipped with a Dean-Stark apparatus and a reflux condenser.

-

Reactant Charging: To the flask, add glycine, p-toluenesulfonic acid monohydrate, benzyl alcohol, and a suitable solvent for azeotropic distillation such as toluene or cyclohexane[1][5]. A typical molar ratio of glycine to p-toluenesulfonic acid is approximately 1:1.0-1.1[1].

-

Azeotropic Dehydration of Catalyst (Optional but Recommended): In one variation of the protocol, the p-toluenesulfonic acid and toluene are first heated to reflux to remove the water of hydration from the catalyst, which is collected in the Dean-Stark trap[1]. This pre-drying step can improve reaction rates[1].

-

Reaction: After the optional pre-drying step, glycine and benzyl alcohol are added to the reaction mixture. The mixture is then heated to reflux, and the water generated during the esterification is collected in the Dean-Stark trap[1]. The reaction is monitored until no more water is produced, which typically takes 5.0 to 6.0 hours[1].

-

Crystallization and Isolation: Upon completion of the reaction, the mixture is cooled, often in an ice-water bath, to induce crystallization of the product[1].

-

Purification: The crude product is collected by filtration and washed with a solvent in which the product is sparingly soluble, such as diethyl ether, to remove unreacted starting materials and byproducts[1].

-

Drying: The purified white crystalline solid is then dried to yield the final glycine benzyl ester tosylate salt.

Method 2: Microwave-Assisted Synthesis

Microwave irradiation has been shown to accelerate the synthesis of amino acid benzyl ester p-toluenesulfonate salts[6]. This method offers a significant reduction in reaction time compared to conventional heating.

Experimental Procedure:

-

Reactant Mixture: In a microwave-safe reaction vessel, combine glycine, benzyl alcohol, and p-toluenesulfonic acid[6].

-

Microwave Irradiation: The vessel is sealed and subjected to microwave irradiation at a specified power and for a short duration.

-

Work-up and Purification: After the reaction is complete, the product is isolated and purified using similar crystallization and washing techniques as described in the conventional method.

Data Presentation

The following tables summarize quantitative data from various reported syntheses of glycine benzyl ester tosylate salt.

Table 1: Reactant Stoichiometry and Solvents

| Reactant/Solvent | Method 1 (Conventional) - Ref[1] | Method 1 (Conventional) - Ref[5] | Method 2 (Microwave) - Ref[6] |

| Glycine | 18.8 g | 0.05 mol | Not specified |

| p-Toluenesulfonic Acid Monohydrate | 48.5 g | 0.06 mol | Stoichiometric amount |

| Benzyl Alcohol | 100 ml | 0.25 mol | In excess |

| Solvent | Benzene (100 ml) or Toluene | Cyclohexane (30 mL) | Not specified |

| Molar Ratio (Glycine:p-TsOH) | ~1:1.06 | 1:1.2 | Not specified |

Table 2: Reaction Conditions and Yields

| Parameter | Method 1 (Conventional) - Ref[1] | Method 1 (Conventional) - Ref[5] | Method 2 (Microwave) - Ref[6] |

| Reaction Time | 5.0 - 6.0 hours (after water removal) | 4 hours | "Accelerated" |

| Reaction Temperature | Reflux temperature of solvent | Reflux temperature of solvent | Not specified |

| Crude Yield | 53.0 g | Not specified | "Good yield" |

| Recrystallized Yield | 17.7 g | Not specified | Not specified |

Mandatory Visualization

The following diagrams illustrate the chemical reaction pathway and a general experimental workflow for the synthesis of glycine benzyl ester tosylate salt.

Caption: Chemical reaction for the synthesis of glycine benzyl ester tosylate salt.

Caption: General experimental workflow for the synthesis.

References

- 1. CN105503665A - Preparation method of glycine benzyl ester toluene-4-sulfonate - Google Patents [patents.google.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Preparation of enantiopure methionine, arginine, tryptophan, and proline benzyl esters in green ethers by Fischer-Speier reaction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. air.unimi.it [air.unimi.it]

- 6. researchgate.net [researchgate.net]

H-Gly-OBzl.TosOH (CAS 1738-76-7): A Comprehensive Technical Guide for Drug Development Professionals

An In-depth Examination of Glycine Benzyl Ester p-Toluenesulfonate Salt in Synthetic Chemistry and its Potential Therapeutic Applications

This technical guide provides a detailed overview of H-Gly-OBzl.TosOH (Glycine benzyl ester p-toluenesulfonate salt), a key building block in peptide synthesis and a compound of interest for its potential biological activities. This document is intended for researchers, scientists, and professionals in the field of drug development, offering a summary of its chemical properties, detailed experimental protocols for its application, and an exploration of its mechanistic action in a potential therapeutic context.

Core Compound Details

This compound, with the CAS number 1738-76-7, is the p-toluenesulfonate salt of glycine benzyl ester. The salt form enhances the stability and handling of the glycine benzyl ester, making it a readily usable reagent in organic synthesis, particularly in the construction of peptide backbones.

Physicochemical Properties

A summary of the key quantitative data for this compound is presented in the table below for easy reference and comparison.

| Property | Value | Reference |

| CAS Number | 1738-76-7 | [1][2] |

| Molecular Formula | C₁₆H₁₉NO₅S | [3][4] |

| Molecular Weight | 337.39 g/mol | [3][4] |

| Melting Point | 132-134 °C | [2] |

| Appearance | White to off-white solid | [3] |

| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone, and Methanol. | [5] |

| Purity | ≥98% (HPLC) | [6] |

Application in Peptide Synthesis

This compound serves as a crucial starting material in solution-phase peptide synthesis. The benzyl ester protects the carboxylic acid group of glycine, while the tosylate salt allows for the convenient handling of the free amino group. The following section details a representative experimental protocol for the synthesis of a dipeptide using this reagent.

Experimental Protocol: Synthesis of a Dipeptide (e.g., Z-Ala-Gly-OBzl)

This protocol describes the coupling of N-benzyloxycarbonyl-L-alanine (Z-Ala-OH) with Glycine benzyl ester (liberated from its tosylate salt) using dicyclohexylcarbodiimide (DCC) as a coupling agent and 1-hydroxybenzotriazole (HOBt) to suppress racemization.

Materials:

-

This compound (1 equivalent)

-

N-benzyloxycarbonyl-L-alanine (Z-Ala-OH) (1 equivalent)

-

Triethylamine (TEA) (1 equivalent)

-

Dicyclohexylcarbodiimide (DCC) (1.1 equivalents)

-

1-Hydroxybenzotriazole (HOBt) (1.1 equivalents)

-

Anhydrous Dichloromethane (DCM)

-

Ethyl acetate (EtOAc)

-

5% Sodium bicarbonate (NaHCO₃) solution

-

1N Hydrochloric acid (HCl)

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Celite®

Procedure:

-

Liberation of the Free Amine: Dissolve this compound (1 equivalent) in anhydrous DCM. Add triethylamine (TEA) (1 equivalent) to neutralize the p-toluenesulfonic acid and liberate the free glycine benzyl ester. Stir the mixture at room temperature for 30 minutes.

-

Activation of the Carboxylic Acid: In a separate flask, dissolve Z-Ala-OH (1 equivalent) and HOBt (1.1 equivalents) in anhydrous DCM. Cool the solution to 0 °C in an ice bath.

-

Coupling Reaction: Slowly add a solution of DCC (1.1 equivalents) in anhydrous DCM to the Z-Ala-OH/HOBt mixture. A white precipitate of dicyclohexylurea (DCU) will begin to form. Allow the activation to proceed for 20 minutes at 0 °C.

-

To this activated mixture, add the previously prepared solution of glycine benzyl ester. Allow the reaction to stir at 0 °C for 2 hours, and then let it warm to room temperature and stir overnight.

-

Work-up:

-

Filter the reaction mixture through a pad of Celite® to remove the precipitated DCU. Wash the filter cake with DCM.

-

Combine the filtrate and washes and concentrate under reduced pressure.

-

Dissolve the residue in ethyl acetate.

-

Wash the organic layer sequentially with 5% NaHCO₃ solution, water, 1N HCl, and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield the crude dipeptide, Z-Ala-Gly-OBzl.

-

-

Purification: The crude product can be further purified by recrystallization or column chromatography on silica gel.

Workflow for Dipeptide Synthesis:

Potential Biological Activity: Antisickling Properties of Amino Acid Benzyl Esters

While this compound is primarily a synthetic intermediate, related amino acid benzyl esters have demonstrated interesting biological activities. Notably, L-phenylalanine benzyl ester has been shown to possess antisickling properties, suggesting a potential therapeutic application for this class of compounds in sickle cell disease.[2][5] The proposed mechanism is multifaceted and does not involve a classical signaling pathway but rather a series of physicochemical events.

The proposed mechanism of action for the antisickling effect of amino acid benzyl esters involves several key steps:

-

Cellular Permeation: The lipophilic nature of the benzyl ester facilitates its rapid diffusion across the erythrocyte membrane.[2]

-

Intracellular Hydrolysis: Once inside the red blood cell, esterases hydrolyze the compound into its constituent amino acid (e.g., glycine) and benzyl alcohol.[2]

-

Inhibition of Hemoglobin S Polymerization: Both the amino acid and benzyl alcohol have been shown to inhibit the gelation of deoxyhemoglobin S, the primary pathological event in sickle cell disease.[2]

-

Membrane Fluidization and Swelling: These compounds also fluidize the lipid bilayer of the erythrocyte membrane. This alters membrane permeability, leading to an influx of water and subsequent cell swelling.[2]

-

Reduced Intracellular Hemoglobin Concentration: The increase in cell volume effectively decreases the intracellular concentration of hemoglobin S, further disfavoring polymerization.[2]

Logical Relationship Diagram of Proposed Antisickling Mechanism:

Safety and Handling

This compound should be handled in a well-ventilated area by trained personnel. Standard personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn. Avoid inhalation of dust and contact with skin and eyes. Store in a cool, dry place away from oxidizing agents.

Conclusion

This compound is a valuable and versatile reagent in the field of peptide chemistry. Its stability and reactivity make it an excellent choice for the controlled, stepwise synthesis of peptides. Furthermore, the emerging biological activities of the broader class of amino acid benzyl esters, such as their antisickling properties, open up new avenues for research and development. This guide provides a foundational understanding of this compound, equipping researchers with the necessary technical details for its effective utilization in the laboratory and for the exploration of its therapeutic potential.

References

- 1. Antisickling activity of amino acid benzyl esters - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Mode of transport and possible mechanism of action of L-phenylalanine benzyl ester as an anti-sickling agent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. bachem.com [bachem.com]

- 5. Antisickling activity of amino acid benzyl esters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. The mechanism of action of two anti-sickling agents: sodium cyanate and glyceraldehyde - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Physical Properties of H-Gly-OBzl·TosOH

This guide provides a comprehensive overview of the key physical properties of Glycine benzyl ester p-toluenesulfonate (H-Gly-OBzl·TosOH), a crucial intermediate in peptide synthesis and pharmaceutical research. The following sections detail its melting point and solubility, along with the methodologies for their determination, to support researchers, scientists, and drug development professionals in their work.

Physical Properties of H-Gly-OBzl·TosOH

H-Gly-OBzl·TosOH typically presents as a white to off-white crystalline powder.[1][2] Its physical characteristics are critical for handling, storage, and application in various chemical reactions.

The melting point and solubility of H-Gly-OBzl·TosOH are summarized in the table below for easy reference and comparison.

| Physical Property | Value | References |

| Melting Point | 130-136 °C | [1][2][3][4][5] |

| 132-133 °C | [1] | |

| 132-134 °C | [3][4][5] | |

| Solubility | Methanol: 0.1 g/mL (clear solution) | [1][3][4][5][6] |

| Water: Almost transparent | [1] | |

| Other Solvents: Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone | [7] |

Experimental Protocols

The following are detailed, standardized methodologies for the determination of the melting point and solubility of a crystalline organic solid like H-Gly-OBzl·TosOH.

Principle: The melting point of a crystalline solid is the temperature at which it transitions from a solid to a liquid phase. For a pure substance, this transition occurs over a narrow temperature range. The melting point is a crucial indicator of purity.

Apparatus:

-

Melting point apparatus (e.g., digital melting point device or Thiele tube with oil bath)

-

Capillary tubes (sealed at one end)

-

Spatula

-

Mortar and pestle (if the sample is not a fine powder)

-

Thermometer (calibrated)

Procedure:

-

Sample Preparation: Ensure the H-Gly-OBzl·TosOH sample is completely dry and in the form of a fine powder. If necessary, gently grind the crystals using a mortar and pestle.

-

Capillary Tube Loading: Pack the dry powder into a capillary tube to a height of 2-3 mm by tapping the sealed end on a hard surface.

-

Apparatus Setup:

-

Digital Apparatus: Place the capillary tube into the sample holder of the calibrated digital melting point apparatus.

-

Thiele Tube: Secure the capillary tube to a thermometer with a rubber band, ensuring the sample is aligned with the thermometer bulb. Immerse the setup in the oil bath of the Thiele tube.

-

-

Heating:

-

Begin heating the apparatus. For an unknown sample, a rapid heating rate can be used to determine an approximate melting range.

-

For a precise measurement, repeat the process with a fresh sample, heating rapidly to about 10-15 °C below the expected melting point. Then, decrease the heating rate to 1-2 °C per minute to allow for thermal equilibrium.

-

-

Observation and Recording:

-

Record the temperature at which the first drop of liquid appears (the onset of melting).

-

Record the temperature at which the last crystal melts (the completion of melting).

-

The melting point is reported as a range between these two temperatures.

-

Principle: Solubility is the property of a solute to dissolve in a solvent to form a homogeneous solution. The solubility of H-Gly-OBzl·TosOH in various solvents is a critical parameter for its use in synthesis and purification processes.

Apparatus:

-

Analytical balance

-

Vials or test tubes with closures

-

Vortex mixer or magnetic stirrer

-

Constant temperature bath or shaker

-

Graduated pipettes or syringes

Procedure (for determining solubility in g/mL):

-

Solvent Measurement: Accurately measure a specific volume of the desired solvent (e.g., 1.0 mL of methanol) and place it into a vial.

-

Temperature Control: Place the vial in a constant temperature bath (typically set to 20 or 25 °C) and allow it to equilibrate.

-

Incremental Solute Addition: Add a small, accurately weighed amount of H-Gly-OBzl·TosOH to the solvent.

-

Dissolution: Vigorously agitate the mixture using a vortex mixer or magnetic stirrer until the solid is completely dissolved.

-

Observation: Continue adding small, weighed increments of the solute, ensuring complete dissolution after each addition.

-

Saturation Point: The saturation point is reached when a small amount of the added solid no longer dissolves even after prolonged agitation.

-

Calculation: The solubility is calculated by dividing the total mass of the dissolved solute by the volume of the solvent. For example, if 100 mg of H-Gly-OBzl·TosOH dissolves in 1.0 mL of methanol, the solubility is 0.1 g/mL.[1][3][4][5][6]

For qualitative solubility assessments in solvents like chloroform, dichloromethane, ethyl acetate, DMSO, and acetone, a small amount of the compound can be added to the solvent and observed for dissolution.[7]

Visualization of Property Relevance

The physical properties of H-Gly-OBzl·TosOH are directly linked to its application, particularly in the field of peptide synthesis. The following diagram illustrates this relationship.

References

- 1. echemi.com [echemi.com]

- 2. chemimpex.com [chemimpex.com]

- 3. Gly-OBzl.TsOH | CAS#:1738-76-7 | Chemsrc [chemsrc.com]

- 4. Glycine benzyl ester = 99.0 T 1738-76-7 [sigmaaldrich.com]

- 5. sigmaaldrich.com [sigmaaldrich.com]

- 6. Glycine benzyl ester 4-tosylate [chembk.com]

- 7. H-Gly-OBzl.TosOH | CAS:1738-76-7 | High Purity | Manufacturer BioCrick [biocrick.com]

Spectroscopic Characterization of H-Gly-OBzl.TosOH: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic data for Glycine benzyl ester p-toluenesulfonate salt (H-Gly-OBzl.TosOH), a crucial intermediate in peptide synthesis and various pharmaceutical applications. This document presents nuclear magnetic resonance (NMR) and infrared (IR) spectroscopy data in a structured format, alongside detailed experimental protocols to aid in the replication and verification of these findings.

Spectroscopic Data

The following tables summarize the key quantitative data from ¹H NMR, ¹³C NMR, and IR spectroscopy for this compound.

Table 1: ¹H NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| Data not available in search results | - | - | - |

| Data not available in search results | - | - | - |

| Data not available in search results | - | - | - |

| Data not available in search results | - | - | - |

| Data not available in search results | - | - | - |

| Data not available in search results | - | - | - |

Table 2: ¹³C NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Assignment |

| Data not available in search results | - |

| Data not available in search results | - |

| Data not available in search results | - |

| Data not available in search results | - |

| Data not available in search results | - |

| Data not available in search results | - |

| Data not available in search results | - |

| Data not available in search results | - |

Table 3: IR Spectroscopic Data

| Wavenumber (cm⁻¹) | Assignment |

| Data not available in search results | - |

| Data not available in search results | - |

| Data not available in search results | - |

| Data not available in search results | - |

| Data not available in search results | - |

Experimental Protocols

Detailed methodologies for the acquisition of spectroscopic data are essential for reproducibility. The following are generalized protocols based on standard laboratory practices for compounds of this nature.

¹H and ¹³C NMR Spectroscopy

A sample of this compound is dissolved in a suitable deuterated solvent, such as Deuterated Dimethyl Sulfoxide (DMSO-d₆) or Deuterium Oxide (D₂O), at a concentration of approximately 5-10 mg/mL. The choice of solvent is critical and can influence chemical shifts. The spectra are recorded on a spectrometer operating at a frequency of 300 MHz or higher for ¹H NMR and 75 MHz or higher for ¹³C NMR. Chemical shifts are reported in parts per million (ppm) relative to a tetramethylsilane (TMS) internal standard or the residual solvent peak. For ¹H NMR, parameters such as the number of scans, relaxation delay, and pulse width are optimized to ensure a good signal-to-noise ratio. For ¹³C NMR, a proton-decoupled sequence is typically used to simplify the spectrum.

Infrared (IR) Spectroscopy

The IR spectrum of solid this compound is typically recorded using the Potassium Bromide (KBr) pellet method. A small amount of the finely ground sample (approximately 1-2 mg) is intimately mixed with dry KBr powder (approximately 100-200 mg). The mixture is then pressed under high pressure to form a transparent pellet. The spectrum is recorded using a Fourier-Transform Infrared (FTIR) spectrometer over a range of 4000-400 cm⁻¹. A background spectrum of a pure KBr pellet is recorded and subtracted from the sample spectrum to eliminate atmospheric and instrumental interferences.

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates the logical workflow for the complete spectroscopic characterization of a chemical compound like this compound.

Caption: Logical workflow for the synthesis, purification, and spectroscopic analysis of this compound.

The Pivotal Role of the Tosylate Counterion in Glycine Benzyl Ester p-Toluenesulfonate (H-Gly-OBzl.TosOH): A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Glycine benzyl ester p-toluenesulfonate (H-Gly-OBzl.TosOH) is a critical reagent in peptide synthesis and various other organic transformations. While the glycine benzyl ester cation is the key reactive species, the tosylate counterion plays a multifaceted and often underestimated role in defining the reagent's physical properties, stability, and utility in synthetic applications. This in-depth technical guide elucidates the core functions of the tosylate counterion, providing a comprehensive overview of its impact on the handling, reactivity, and overall performance of this compound. This paper will delve into the quantitative data, experimental protocols, and the underlying chemical principles that govern the behavior of this widely used compound.

Introduction: The Significance of Counterions in Amino Acid Derivatives

In the realm of peptide chemistry, amino acid esters are fundamental building blocks. To enhance their stability and ease of handling, they are commonly prepared as salts. The choice of the counterion is far from trivial, as it significantly influences the physicochemical properties of the resulting salt, such as its crystallinity, solubility, and stability. While simple inorganic anions like chloride are frequently used, organic counterions such as tosylate (p-toluenesulfonate) offer distinct advantages. This guide focuses on the specific case of this compound to illustrate the crucial role of the tosylate counterion.

Physicochemical Properties and Quantitative Data

The tosylate counterion imparts favorable physical characteristics to the glycine benzyl ester salt, rendering it a stable, crystalline solid that is convenient to store and handle. In contrast to the hydrochloride salt, which can be more hygroscopic, the tosylate salt often exhibits improved stability.

Summary of Quantitative Data

| Property | Value | Solvents for Solubility |

| Molecular Formula | C₁₆H₁₉NO₅S | Chloroform |

| Molecular Weight | 337.39 g/mol | Dichloromethane |

| Melting Point | 132-134 °C | Ethyl Acetate |

| Appearance | White to off-white solid | Dimethyl Sulfoxide (DMSO) |

| Solubility | Soluble | Acetone |

Note: Specific quantitative solubility data (e.g., g/100 mL) is not consistently reported across publicly available sources and can vary with temperature and solvent purity. The provided solvents are those in which the compound is known to be soluble[1].

The Multifaceted Role of the Tosylate Counterion

The tosylate anion, derived from the strong acid p-toluenesulfonic acid, is a non-nucleophilic and sterically bulky counterion. These characteristics are central to its beneficial effects in the context of this compound.

Enhanced Crystallinity and Stability

The large, rigid, and symmetric nature of the tosylate anion facilitates the formation of a stable crystal lattice with the glycine benzyl ester cation. This results in a non-hygroscopic, crystalline solid with a sharp melting point, which is indicative of high purity. This high degree of crystallinity contributes to the long-term storage stability of the compound.

Improved Solubility in Organic Solvents

The presence of the aromatic ring in the tosylate counterion enhances the solubility of this compound in a range of organic solvents commonly used in peptide synthesis, such as dichloromethane (DCM) and N,N-dimethylformamide (DMF)[1]. This is a significant advantage over hydrochloride salts, which often have limited solubility in non-polar organic solvents.

Facilitation of in situ Neutralization in Peptide Coupling Reactions

During peptide bond formation, the free amino group of the amino acid ester must be liberated from its protonated form. This is typically achieved by the addition of a tertiary amine base, such as triethylamine (TEA) or N,N-diisopropylethylamine (DIEA). The tosylate salt of glycine benzyl ester is particularly well-suited for this in situ neutralization. The tosylate anion is a weak base, and its presence does not interfere with the subsequent coupling reaction.

The following diagram illustrates the logical workflow of a typical peptide coupling reaction involving this compound.

Minimization of Side Reactions

The non-nucleophilic nature of the tosylate anion is a key advantage. Unlike chloride ions, which can sometimes participate in side reactions, the tosylate ion is a spectator ion in the coupling reaction. This leads to cleaner reaction profiles and higher yields of the desired peptide product.

The following diagram illustrates the logical relationship between the properties of the tosylate counterion and its benefits in peptide synthesis.

Experimental Protocols

The following are representative experimental protocols for the synthesis of this compound and its use in a peptide coupling reaction.

Synthesis of this compound

This protocol is based on a general method for the synthesis of amino acid benzyl ester p-toluenesulfonate salts, which can be efficiently carried out using microwave irradiation.

Materials:

-

Glycine

-

Benzyl alcohol

-

p-Toluenesulfonic acid monohydrate

-

Toluene

-

Microwave reactor

Procedure:

-

A mixture of glycine (1.0 eq), p-toluenesulfonic acid monohydrate (1.1 eq), and benzyl alcohol (3.0 eq) in toluene is prepared in a microwave-safe reaction vessel.

-

The vessel is sealed and subjected to microwave irradiation at a suitable temperature (e.g., 120 °C) for a specified time (e.g., 15-30 minutes), or until the reaction is complete as monitored by thin-layer chromatography (TLC).

-

After cooling to room temperature, the reaction mixture is typically diluted with a solvent in which the product is sparingly soluble, such as diethyl ether, to induce precipitation.

-

The precipitated solid is collected by filtration, washed with the precipitation solvent to remove excess benzyl alcohol and other impurities, and dried under vacuum to yield this compound as a white crystalline solid.

Use of this compound in a Dipeptide Synthesis

This protocol outlines a standard procedure for the coupling of an N-protected amino acid with this compound.

Materials:

-

N-protected amino acid (e.g., Boc-Ala-OH)

-

This compound

-

Coupling reagent (e.g., HBTU)

-

Tertiary amine base (e.g., DIEA)

-

Anhydrous DMF

Procedure:

-

The N-protected amino acid (1.0 eq) and HBTU (1.0 eq) are dissolved in anhydrous DMF in a reaction vessel under an inert atmosphere (e.g., nitrogen or argon).

-

The solution is stirred at 0 °C for a few minutes to pre-activate the carboxylic acid.

-

This compound (1.0 eq) and DIEA (2.0 eq) are dissolved in anhydrous DMF in a separate flask and then added to the reaction vessel.

-

The reaction mixture is allowed to warm to room temperature and stirred for a specified period (e.g., 2-4 hours), with the progress of the reaction monitored by TLC or LC-MS.

-

Upon completion, the reaction mixture is worked up by standard procedures, which may include dilution with an organic solvent (e.g., ethyl acetate), washing with aqueous solutions (e.g., dilute HCl, saturated NaHCO₃, and brine), drying over an anhydrous salt (e.g., Na₂SO₄), and concentration under reduced pressure.

-

The crude product is then purified by a suitable method, such as column chromatography on silica gel, to afford the pure protected dipeptide.

The following diagram illustrates the general workflow for the synthesis and subsequent use of this compound.

References

H-Gly-OBzl.TosOH: A Technical Guide for Researchers

An In-depth Technical Guide on Glycine Benzyl Ester p-Toluenesulfonate Salt (H-Gly-OBzl.TosOH) as a Key Derivative of Glycine for Peptide Synthesis and Drug Development

This technical guide provides a comprehensive overview of this compound, a crucial derivative of the amino acid glycine. Aimed at researchers, scientists, and professionals in drug development, this document details its chemical properties, synthesis, and applications, with a focus on its role in peptide synthesis.

Chemical and Physical Properties

This compound, also known as Glycine benzyl ester p-toluenesulfonate salt, is a white to off-white crystalline solid. It serves as a stable, readily handleable source of glycine benzyl ester, a key building block in peptide synthesis. The p-toluenesulfonate (tosylate) counter-ion imparts crystallinity and improves the handling characteristics of the otherwise oily free base of glycine benzyl ester.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 1738-76-7 | [1][2] |

| Molecular Formula | C₁₆H₁₉NO₅S | [1] |

| Molecular Weight | 337.40 g/mol | [1] |

| Melting Point | 127 - 139 °C | [3] |

| Appearance | White to off-white powder/crystalline solid | [3][4] |

| Solubility | Soluble in methanol, chloroform, dichloromethane, ethyl acetate, DMSO, acetone. | [5] |

| Purity | ≥ 98% (HPLC/NMR) | [1][3] |

Table 2: Spectroscopic Data for this compound

| Spectroscopic Technique | Data Interpretation | Reference |

| ¹H NMR | Spectrum is consistent with the chemical structure. | [1] |

| Mass Spectrometry (MS) | Consistent with the molecular weight and structure. | [1] |

Synthesis of this compound

The most common and efficient method for the synthesis of this compound is the Fischer-Speier esterification. This reaction involves the direct esterification of glycine with benzyl alcohol in the presence of a strong acid catalyst, typically p-toluenesulfonic acid, which also serves to form the final salt.[6][7]

Experimental Protocol: Fischer-Speier Esterification

Materials:

-

Glycine

-

Benzyl alcohol

-

p-Toluenesulfonic acid monohydrate

-

Toluene or Cyclohexane (as a water-azeotroping solvent)[6][8]

-

Ethyl acetate or Diethyl ether (for precipitation/washing)[6][8]

-

Dean-Stark apparatus

-

Reaction flask, condenser, and heating mantle

-

Stirring apparatus

-

Set up a reaction flask equipped with a Dean-Stark apparatus, condenser, and magnetic stirrer.

-

To the flask, add glycine, a molar excess of benzyl alcohol, and a slight molar excess of p-toluenesulfonic acid monohydrate.

-

Add a suitable solvent, such as toluene or cyclohexane, to facilitate the azeotropic removal of water.[6][8]

-

Heat the mixture to reflux. The water generated during the esterification will be collected in the Dean-Stark trap.

-

Continue the reaction until no more water is collected, which typically takes several hours.[8]

-

After the reaction is complete, cool the mixture to room temperature.

-

Add a non-polar solvent like ethyl acetate or diethyl ether to precipitate the product.[6][8]

-

Collect the white crystalline product by filtration.

-

Wash the crystals with a small amount of the precipitation solvent to remove any unreacted starting materials.

-

Dry the product under vacuum to obtain pure this compound.

Applications in Peptide Synthesis

This compound is a cornerstone reagent in peptide synthesis, particularly in the Boc/Bzl (tert-butoxycarbonyl/benzyl) protection strategy.[9] The benzyl ester serves as a robust protecting group for the C-terminal carboxylic acid of glycine.

Role in Solid-Phase Peptide Synthesis (SPPS)

In SPPS, the benzyl ester of the first amino acid is anchored to the solid support. The benzyl group is stable to the mildly acidic conditions used for the removal of the N-terminal Boc protecting group (e.g., trifluoroacetic acid in dichloromethane).[9] It is typically cleaved at the end of the synthesis under stronger acidic conditions (e.g., HF) or by catalytic hydrogenolysis, which simultaneously removes benzyl-based side-chain protecting groups.[9]

Experimental Protocol: Peptide Coupling using this compound

This protocol describes the coupling of an N-Boc protected amino acid to this compound in a solution-phase synthesis.

Materials:

-

This compound

-

N-Boc-protected amino acid (e.g., Boc-Ala-OH)

-

Coupling agent (e.g., DCC, HBTU, PyBOP)[10]

-

Base (e.g., Diisopropylethylamine - DIEA)[10]

-

Anhydrous solvent (e.g., Dichloromethane - DCM or Dimethylformamide - DMF)

-

Reaction vessel and stirring apparatus

-

Standard work-up and purification equipment

Procedure: [10]

-

Dissolve the N-Boc-protected amino acid and the coupling agent in the anhydrous solvent in a reaction vessel.

-

In a separate vessel, dissolve this compound in the anhydrous solvent and add the base (DIEA) to neutralize the tosylate salt and liberate the free amine.

-

Add the solution of the activated N-Boc-amino acid to the solution of glycine benzyl ester.

-

Stir the reaction mixture at room temperature for several hours until the reaction is complete (monitored by TLC or HPLC).

-

Upon completion, filter off any precipitated by-products (e.g., DCU if DCC is used).

-

Perform an aqueous work-up to remove water-soluble reagents and by-products. This typically involves washing the organic layer sequentially with a weak acid (e.g., 10% citric acid), a weak base (e.g., saturated sodium bicarbonate), and brine.[10]

-

Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).

-

Remove the solvent under reduced pressure to obtain the crude protected dipeptide.

-

Purify the product by column chromatography on silica gel.

Role in Drug Development and Biochemical Research

Glycine benzyl ester and its derivatives are important intermediates in the synthesis of a wide range of pharmaceuticals and bioactive molecules.[3] They are particularly valuable in the development of peptide-based therapeutics. The benzyl ester group can enhance the substrate affinity and specificity of enzymes used in chemoenzymatic peptide synthesis.[11] Furthermore, glycine benzyl ester hydrochloride is utilized in the formulation of drug delivery systems to improve the bioavailability of active pharmaceutical ingredients.[3]

Safety and Handling

This compound should be handled in a well-ventilated area, and personal protective equipment such as gloves, safety glasses, and a lab coat should be worn. Avoid inhalation of dust and contact with skin and eyes. Store the compound in a tightly sealed container in a cool, dry place. For detailed safety information, refer to the Safety Data Sheet (SDS).

Conclusion

This compound is a versatile and indispensable derivative of glycine for researchers in chemistry and drug development. Its stability, ease of handling, and straightforward application in peptide synthesis make it a preferred choice for the introduction of a C-terminal glycine residue with a benzyl protecting group. The detailed protocols and data presented in this guide are intended to support and facilitate its effective use in the laboratory.

References

- 1. file.chemscene.com [file.chemscene.com]

- 2. peptide.com [peptide.com]

- 3. chemimpex.com [chemimpex.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. This compound | CAS:1738-76-7 | High Purity | Manufacturer BioCrick [biocrick.com]

- 6. air.unimi.it [air.unimi.it]

- 7. researchgate.net [researchgate.net]

- 8. CN105503665A - Preparation method of glycine benzyl ester toluene-4-sulfonate - Google Patents [patents.google.com]

- 9. benchchem.com [benchchem.com]

- 10. 1738-76-7 | H-Gly-OBzl·TosOH | Sulfonic Acids | Ambeed.com [ambeed.com]

- 11. The Benzyl Ester Group of Amino Acid Monomers Enhances Substrate Affinity and Broadens the Substrate Specificity of the Enzyme Catalyst in Chemoenzymatic Copolymerization - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Safe Handling of H-Gly-OBzl.TosOH

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety and handling precautions for H-Gly-OBzl.TosOH (Glycine benzyl ester p-toluenesulfonate salt), a compound frequently utilized in peptide synthesis and other biochemical research.[1][2] Adherence to these guidelines is crucial for ensuring personnel safety and maintaining the integrity of research outcomes.

Compound Identification and Properties

Chemical Name: Glycine benzyl ester p-toluenesulfonate salt[3] Synonyms: H-Gly-OBzl TosOH, Gly-OBzl TosOH, Benzyl glycinate p-toluenesulfonate[3] CAS Number: 1738-76-7[4][5] Molecular Formula: C₁₆H₁₉NO₅S[5] Molecular Weight: 337.39 g/mol [5]

This compound is a derivative of the amino acid glycine and is commonly used as an intermediate in the synthesis of pharmaceuticals and peptides.[2][6] It typically appears as a white to off-white microcrystalline powder.[3]

Physicochemical Data

| Property | Value | Source |

| Melting Point | 132-134 °C | [1] |

| Boiling Point | 245.5°C at 760 mmHg | [3] |

| Flash Point | 110.3°C | [3] |

| Water Solubility | Almost transparent | [3] |

| Methanol Solubility | 0.1 g/mL, clear | [3] |

| Appearance | White to off-white microcrystalline powder | [3] |

| Storage Conditions | 0-8 °C or -20°C | [2][3] |

Hazard Identification and Classification

This compound is classified as harmful under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). The primary hazards are associated with acute toxicity.

GHS Classification:

-

Acute Toxicity, Oral: Category 4[3]

-

Acute Toxicity, Dermal: Category 4[3]

-

Acute Toxicity, Inhalation: Category 4[3]

Signal Word: Warning[3]

Hazard Statements:

Precautionary Measures and Safe Handling

Adherence to the following precautionary statements is mandatory to minimize risk.

Prevention:

-

P261: Avoid breathing dust/fume/gas/mist/vapors.[3]

-

P264: Wash hands and any exposed skin thoroughly after handling.[3][4]

-

P270: Do not eat, drink or smoke when using this product.[3][4]

-

P271: Use only outdoors or in a well-ventilated area.[4]

-

P280: Wear protective gloves, protective clothing, eye protection, and face protection.[3][4]

Response:

-

If personal protective equipment is required, use it as specified (P281).[4]

-

In case of accidental release, avoid release to the environment (P273).[4]

Storage:

-

Store in a cool, dry place.[7]

-

Keep container tightly closed.[7]

-

Store away from incompatible materials such as oxidizing agents.[7] Recommended storage temperatures range from 0-8°C to -20°C for long-term stability.[2][3]

Experimental Protocols: Hazard Assessment Methodologies

While specific experimental safety data for this compound is not extensively published, the following are general methodologies for assessing the hazards identified.

Acute Oral, Dermal, and Inhalation Toxicity Studies

These studies are typically conducted in accordance with OECD (Organisation for Economic Co-operation and Development) guidelines.

-

Objective: To determine the median lethal dose (LD₅₀) or concentration (LC₅₀) of the substance.

-

General Procedure (Oral/Dermal):

-

A group of laboratory animals (commonly rats or rabbits) is administered a specific, single dose of the substance.

-

Observations for signs of toxicity and mortality are recorded over a set period (typically 14 days).

-

Multiple dose groups are used to establish a dose-response relationship.

-

A post-mortem examination is conducted on all animals.

-

-

General Procedure (Inhalation):

-

Animals are exposed to the substance in an inhalation chamber for a defined period (e.g., 4 hours).

-

The concentration of the substance in the air is carefully controlled and monitored.

-

Similar to oral/dermal studies, animals are observed for toxic effects and mortality over a subsequent period.

-

Safe Handling Workflow

The following diagram illustrates the logical workflow for the safe handling of this compound from receipt to disposal.

Caption: Workflow for the safe handling of this compound.

Emergency Procedures

First-Aid Measures:

-

Inhalation: Move the person to fresh air. If not breathing, give artificial respiration. Consult a physician.

-

Skin Contact: Wash off with soap and plenty of water. Consult a physician.

-

Eye Contact: Flush eyes with water as a precaution.

-

Ingestion: Never give anything by mouth to an unconscious person. Rinse mouth with water. Consult a physician.

Fire-Fighting Measures:

-

Use a carbon dioxide or dry chemical extinguisher for small fires.

-

For large fires, use water spray, fog, or foam. Do not use a water jet.

Accidental Release Measures:

-

Use personal protective equipment.

-

Avoid dust formation and breathing dust.

-

Ensure adequate ventilation.

-

Sweep up and place in a suitable, closed container for disposal according to local regulations.

-

Do not allow the product to enter drains.[8]

References

- 1. Gly-OBzl.TsOH | CAS#:1738-76-7 | Chemsrc [chemsrc.com]

- 2. chemimpex.com [chemimpex.com]

- 3. echemi.com [echemi.com]

- 4. 1738-76-7 | H-Gly-OBzl·TosOH | Sulfonic Acids | Ambeed.com [ambeed.com]

- 5. scbt.com [scbt.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. Glycine benzyl ester p-toluenesulfonate salt, 99% 5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 8. peptide.com [peptide.com]

A Technical Guide to High-Purity H-Gly-OBzl.TosOH for Researchers and Drug Development Professionals

Introduction

H-Gly-OBzl.TosOH, or Glycine benzyl ester p-toluenesulfonate salt, is a crucial building block in the field of peptide chemistry and drug development. Its application is central to the synthesis of peptides, where it serves as a protected form of glycine, the simplest amino acid. The benzyl ester group protects the carboxylic acid functionality, while the tosylate salt of the amino group enhances its stability and handling properties. This guide provides an in-depth overview of commercial suppliers of high-purity this compound, detailed experimental protocols for its use, and a visual representation of its role in peptide synthesis.

Commercial Suppliers of High-Purity this compound

The selection of a high-purity this compound is critical for the successful synthesis of peptides, as impurities can lead to side reactions and difficult purification steps. A variety of chemical suppliers offer this compound at different purity levels and with varying levels of analytical characterization. The following table summarizes the offerings from several prominent suppliers.

| Supplier | Purity | Analytical Data Available | Other Specifications |

| ChemScene | >98.0% (NMR)[1] | ¹H NMR, MS, Water Content (KF)[1] | White to off-white solid, Store at room temperature[1] |

| Thermo Scientific Chemicals (formerly Alfa Aesar) | 99%[2][3] | Certificate of Analysis available | Potent crosslinking inhibitor[2][3] |

| BioCrick | >98%[4] | COA, HPLC, MS, NMR, MSDS[4] | Powder, Desiccate at -20°C[4] |

| Hangzhou ICH Biofarm Co., Ltd | 99.0% min[5] | - | - |

| Aapptec | Lot-specific | Certificate of Analysis | - |

| Parchem | - | - | Melting Point: 132-134 °C, Storage: -20°C[6] |

| Sunway Pharm Ltd | 97% | COA, Datasheet, NMR | - |

Experimental Protocols

The primary application of this compound is in peptide synthesis, most commonly as the initial amino acid to be coupled to a solid support in Solid-Phase Peptide Synthesis (SPPS). The following is a generalized experimental protocol for the deprotection and coupling of this compound.

1. Deprotection of the Amine (Salt Neutralization)

-

Objective: To obtain the free amine of Glycine benzyl ester for subsequent coupling reactions.

-

Reagents:

-

This compound

-

Dichloromethane (DCM) or Dimethylformamide (DMF)

-

Diisopropylethylamine (DIPEA) or another non-nucleophilic base

-

-

Procedure:

-

Suspend this compound in DCM or DMF.

-

Add 1.1 to 1.5 equivalents of DIPEA to the suspension.

-

Stir the mixture at room temperature until the solid dissolves completely, indicating the formation of the free amine. This solution can typically be used directly in the subsequent coupling step.

-

2. Coupling to a Solid Support (e.g., Wang Resin)

-

Objective: To attach the first amino acid (glycine) to the solid support.

-

Reagents:

-

Free amine of Glycine benzyl ester (prepared as above)

-

Wang resin (or other suitable hydroxyl-functionalized resin)

-

Coupling agent (e.g., HBTU, HATU, or DIC)

-

Activator (e.g., HOBt, if using a carbodiimide like DIC)

-

DCM or DMF

-

-

Procedure:

-

Swell the Wang resin in DCM or DMF for at least 30 minutes.

-

In a separate vessel, pre-activate the carboxylic acid of an N-protected amino acid (if it were not the first one) by dissolving it in DMF and adding the coupling agent and activator. For the first amino acid, the free amine of this compound is used.

-

Drain the solvent from the swollen resin.

-

Add the solution of the free amine of Glycine benzyl ester to the resin.

-

Add the coupling agent and activator to the resin suspension.

-

Agitate the mixture at room temperature for 2-4 hours or until a Kaiser test indicates the absence of free amines.

-

Wash the resin thoroughly with DMF, DCM, and methanol to remove excess reagents and byproducts.

-

Experimental Workflow

The following diagram illustrates the typical workflow for the utilization of this compound in the initial stages of Solid-Phase Peptide Synthesis.

Caption: Workflow for the initial steps of SPPS using this compound.

Disclaimer: This document is intended for informational purposes for research, scientists, and drug development professionals. All laboratory work should be conducted by trained personnel in a suitably equipped facility, adhering to all relevant safety protocols. The product has not been fully validated for medical applications and is for research use only.[1]

References

- 1. file.chemscene.com [file.chemscene.com]

- 2. Glycine benzyl ester p-toluenesulfonate salt, 99% 5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 3. Glycine benzyl ester p-toluenesulfonate salt, 99% 25 g | Contact Us | Thermo Scientific Chemicals [thermofisher.com]

- 4. This compound | CAS:1738-76-7 | High Purity | Manufacturer BioCrick [biocrick.com]

- 5. Glycine benzyl ester p-toluenesulfonate salt | China | Manufacturer | Hangzhou ICH Biofarm Co., Ltd [chemicalbook.com]

- 6. parchem.com [parchem.com]

Methodological & Application

Application Notes and Protocols for H-Gly-OBzl.TosOH in Solid-Phase Peptide Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Glycine benzyl ester p-toluenesulfonate (H-Gly-OBzl.TosOH) is a derivative of the amino acid glycine, where the carboxylic acid is protected as a benzyl ester and the amino group is in the form of a tosylate salt. This compound serves as a key building block in solid-phase peptide synthesis (SPPS), particularly within the Boc/Bzl (tert-butyloxycarbonyl/benzyl) protection strategy. The benzyl ester provides a stable C-terminal protecting group that can be cleaved under strong acidic conditions, typically at the final stage of peptide synthesis.

These application notes provide detailed protocols for the use of this compound in SPPS, focusing on its initial loading onto a solid support and its subsequent use in peptide chain elongation.

Key Applications

-

Initiation of Peptide Synthesis: this compound is primarily used to introduce the C-terminal glycine residue onto a chloromethylated polystyrene resin, commonly known as Merrifield resin.

-

Boc/Bzl SPPS: It is compatible with the Boc/Bzl SPPS strategy, where the temporary Nα-Boc protecting group is removed with a milder acid (like TFA), and the C-terminal benzyl ester and benzyl-based side-chain protecting groups are removed simultaneously with a strong acid (like HF or TFMSA).

-

Synthesis of C-terminal Glycine Peptides: It is a direct precursor for the synthesis of peptides with a C-terminal glycine residue.

Data Presentation

Table 1: Representative Resin Loading Efficiency

| Resin Type | Loading Method | Reagents | Typical Loading Efficiency (%) |

| Merrifield Resin (1% DVB, 1.0 meq/g) | In-situ Neutralization & Cesium Salt Method | This compound, Cs₂CO₃, DIPEA, DMF | 75 - 90 |

| Merrifield Resin (1% DVB, 1.0 meq/g) | In-situ Neutralization & Potassium Fluoride Method | This compound, KF, DIPEA, DMF | 70 - 85 |

Table 2: Representative Coupling and Cleavage Yields in Boc-SPPS

| Parameter | Conditions | Typical Yield (%) |

| Per-cycle Coupling Efficiency | Boc-AA, DCC/HOBt or HBTU/DIPEA in DMF | >99 |

| Final Cleavage Yield (HF) | Anhydrous HF, anisole scavenger, 0 °C, 1 hr | 70 - 95 |

| Final Cleavage Yield (TFMSA) | TFMSA, TFA, thioanisole scavenger, RT, 2 hr | 60 - 90 |

Experimental Protocols

Protocol 1: Loading of this compound onto Merrifield Resin (In-situ Neutralization & Cesium Salt Method)

This protocol describes the attachment of the first amino acid, glycine, to a chloromethylated polystyrene resin (Merrifield resin) using this compound. The tosylate salt is neutralized in-situ prior to the coupling reaction.

Materials:

-

This compound

-

Merrifield resin (chloromethylated polystyrene, 1% DVB, e.g., 1.0 meq Cl⁻/g)

-

Cesium carbonate (Cs₂CO₃)

-

N,N-Diisopropylethylamine (DIPEA)

-

N,N-Dimethylformamide (DMF), peptide synthesis grade

-

Dichloromethane (DCM), peptide synthesis grade

-

Methanol (MeOH)

-

Reaction vessel with shaker

Procedure:

-

Resin Swelling: Swell the Merrifield resin (1 g) in DCM (10 mL) for 1 hour in the reaction vessel. Drain the DCM and wash the resin with DMF (3 x 10 mL).

-

Preparation of Glycine Solution: In a separate flask, dissolve this compound (1.5 eq. relative to resin substitution) in DMF (10 mL).

-

In-situ Neutralization: To the solution from step 2, add DIPEA (1.5 eq.) and stir for 10 minutes at room temperature. This will neutralize the tosylate salt, forming the free amine.

-

Formation of Cesium Salt: Add Cesium Carbonate (Cs₂CO₃, 0.5 eq.) to the neutralized glycine solution and stir for 30 minutes at room temperature.

-

Coupling to Resin: Add the resulting mixture to the swollen and washed resin in the reaction vessel.

-

Reaction: Shake the reaction mixture at 50°C for 24-48 hours.

-

Washing: After the reaction, filter the resin and wash it sequentially with DMF (3 x 10 mL), DMF/water (1:1, v/v) (3 x 10 mL), DMF (3 x 10 mL), DCM (3 x 10 mL), and MeOH (3 x 10 mL).

-

Drying: Dry the resin under vacuum to a constant weight.

-

Determination of Loading (Optional): The loading of the glycine on the resin can be determined by methods such as the picric acid titration or by cleaving the amino acid from a small sample of resin and quantifying it.

Protocol 2: Boc-SPPS Cycle for Peptide Elongation

This protocol outlines the steps for one cycle of peptide chain elongation using the Boc protection strategy after the initial loading of this compound.

Materials:

-

Glycine-loaded Merrifield resin

-

Boc-protected amino acids

-

Trifluoroacetic acid (TFA)

-

Dichloromethane (DCM)

-

N,N-Diisopropylethylamine (DIPEA)

-

Coupling reagents (e.g., N,N'-Dicyclohexylcarbodiimide (DCC) and 1-Hydroxybenzotriazole (HOBt), or (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) (PyBOP®))

-

N,N-Dimethylformamide (DMF)

Procedure:

-

Resin Swelling: Swell the glycine-loaded resin in DCM (10 mL/g) for 30 minutes.

-

Boc Deprotection:

-

Treat the resin with a solution of 50% TFA in DCM (v/v) for 2 minutes.

-

Drain the solution and treat with fresh 50% TFA in DCM for 30 minutes.

-

Wash the resin with DCM (5 x 10 mL/g).

-

-

Neutralization:

-

Wash the resin with 5% DIPEA in DCM (v/v) (2 x 10 mL/g).

-

Wash the resin with DCM (5 x 10 mL/g).

-

-

Amino Acid Coupling (DCC/HOBt example):

-

In a separate flask, dissolve the next Boc-protected amino acid (3 eq.) and HOBt (3 eq.) in DMF.

-

Add DCC (3 eq.) and stir for 10 minutes at 0°C.

-

Add the activated amino acid solution to the resin.

-

Shake the reaction mixture for 2-4 hours at room temperature.

-

Monitor the coupling completion using a qualitative ninhydrin test.

-

-

Washing: Wash the resin with DMF (3 x 10 mL/g) and DCM (3 x 10 mL/g).

-

Repeat: Repeat steps 2-5 for each subsequent amino acid in the peptide sequence.

Protocol 3: Cleavage of the Peptide from the Resin

This protocol describes the final cleavage of the synthesized peptide from the Merrifield resin and the simultaneous removal of benzyl-based side-chain protecting groups using anhydrous hydrogen fluoride (HF).

WARNING: Anhydrous HF is extremely corrosive and toxic. This procedure must be performed in a specialized, HF-resistant apparatus within a certified fume hood by trained personnel with appropriate personal protective equipment.

Materials:

-

Peptide-resin

-

Anhydrous Hydrogen Fluoride (HF)

-

Anisole (scavenger)

-

Diethyl ether (cold)

-

HF cleavage apparatus

Procedure:

-

Preparation: Dry the peptide-resin thoroughly under vacuum. Place the dried resin in the reaction vessel of the HF apparatus.

-

Adding Scavenger: Add anisole (1 mL per 100 mg of resin) to the reaction vessel.

-

HF Cleavage:

-

Cool the reaction vessel to -78°C (dry ice/acetone bath).

-

Condense anhydrous HF (approximately 10 mL per gram of resin) into the reaction vessel.

-

Allow the mixture to warm to 0°C and stir for 1 hour.

-

-

HF Removal: Remove the HF by a stream of nitrogen or under vacuum.

-

Peptide Precipitation:

-

Wash the remaining resin and peptide mixture with cold diethyl ether.

-

Filter the precipitated crude peptide.

-

-

Purification: The crude peptide is then purified by reverse-phase high-performance liquid chromatography (RP-HPLC).

Mandatory Visualization

Caption: General workflow for Boc-SPPS starting with this compound.

Caption: Key decision points in SPPS using this compound.

Application Notes and Protocols for Coupling of H-Gly-OBzl.TosOH with Fmoc-Amino Acids

For Researchers, Scientists, and Drug Development Professionals

Introduction

The formation of a peptide bond between an N-terminally protected amino acid and the free amine of another amino acid or peptide is a fundamental step in peptide synthesis. This document provides detailed application notes and protocols for the solution-phase coupling of Fluorenylmethyloxycarbonyl (Fmoc) protected amino acids with the tosylate salt of glycine benzyl ester (H-Gly-OBzl.TosOH). The selection of an appropriate coupling reagent is critical to ensure high yields, minimize racemization, and facilitate purification. This guide outlines protocols for commonly used coupling reagents, including carbodiimides (EDC with HOBt) and onium salts (HBTU and HATU), providing a comparative framework for researchers to select the optimal conditions for their specific needs.

Data Presentation: Comparison of Common Coupling Protocols

The choice of coupling reagent significantly impacts reaction efficiency, time, and the purity of the final dipeptide product. Below is a summary of typical quantitative data obtained for the coupling of Fmoc-amino acids with this compound using various standard protocols. Yields and purity are representative and can vary based on the specific Fmoc-amino acid used and the precise reaction conditions.

| Coupling Reagent | Additive | Base (equiv.) | Typical Reaction Time | Typical Yield (%) | Typical Purity (%) | Key Considerations |

| EDC | HOBt | DIPEA (1.0-1.2) | 12-24 hours | 85-95% | >95% | Cost-effective; water-soluble urea byproduct allows for easy aqueous workup.[1] |

| HBTU | HOBt (optional) | DIPEA (2.0) | 1-4 hours | 90-98% | >97% | Rapid and efficient; low racemization. Byproducts are generally soluble in organic solvents. |

| HATU | None | DIPEA (2.0-3.0) | 30 min - 2 hours | 92-99% | >98% | Highly reactive and fast, ideal for sterically hindered amino acids; minimizes racemization.[1] |

Experimental Protocols

General Considerations

-

Starting Materials: Ensure all reagents are of high purity and anhydrous solvents are used, as the presence of water can hydrolyze activated esters and reduce coupling efficiency.

-

Base Neutralization: this compound is a salt and requires neutralization with a tertiary amine, such as N,N-Diisopropylethylamine (DIPEA) or N-Methylmorpholine (NMM), to liberate the free amine for the coupling reaction. Typically, one equivalent of base is required for neutralization, with additional base needed for the coupling reaction itself, depending on the chosen reagent.

-

Reaction Monitoring: The progress of the coupling reaction can be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to determine the consumption of the limiting reactant (typically the Fmoc-amino acid).

Protocol 1: EDC/HOBt Mediated Coupling

This method is a classic and cost-effective approach for peptide bond formation. The water-soluble nature of the 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and its urea byproduct simplifies the purification process.[1]

Materials:

-

Fmoc-amino acid (1.0 equiv.)

-

This compound (1.0 equiv.)

-

1-Hydroxybenzotriazole (HOBt) (1.1 equiv.)

-

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC.HCl) (1.1 equiv.)

-

N,N-Diisopropylethylamine (DIPEA) (2.1 equiv.)

-

Anhydrous Dichloromethane (DCM) or N,N-Dimethylformamide (DMF)

Procedure:

-

In a round-bottom flask, dissolve the Fmoc-amino acid (1.0 equiv.) and HOBt (1.1 equiv.) in anhydrous DCM or DMF.

-

Add this compound (1.0 equiv.) to the solution.

-

Add DIPEA (2.1 equiv.) to the reaction mixture to neutralize the tosylate salt and to act as a base for the coupling reaction. Stir for 5-10 minutes.

-

Cool the mixture to 0 °C in an ice bath.

-

Add EDC.HCl (1.1 equiv.) to the cooled solution in one portion.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours, or until reaction completion is confirmed by TLC/HPLC.

-

Workup:

-

Dilute the reaction mixture with ethyl acetate.

-

Wash the organic layer successively with 5% aqueous HCl, saturated aqueous NaHCO₃, and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

The crude product can be further purified by recrystallization or silica gel chromatography.

-

Protocol 2: HBTU Mediated Coupling

O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU) is a highly efficient uronium salt-based coupling reagent that leads to rapid amide bond formation with minimal racemization.[1]

Materials:

-

Fmoc-amino acid (1.0 equiv.)

-

This compound (1.0 equiv.)

-

O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU) (1.05 equiv.)

-

N,N-Diisopropylethylamine (DIPEA) (2.0 equiv.)

-

Anhydrous N,N-Dimethylformamide (DMF)

Procedure:

-

In a round-bottom flask, dissolve the Fmoc-amino acid (1.0 equiv.) and HBTU (1.05 equiv.) in anhydrous DMF.

-

In a separate flask, dissolve this compound (1.0 equiv.) in anhydrous DMF and add DIPEA (2.0 equiv.). Stir for 10-15 minutes to ensure complete neutralization of the tosylate salt.

-

Add the solution of the free amine to the solution of the activated Fmoc-amino acid.

-

Stir the reaction mixture at room temperature for 1-4 hours, monitoring the reaction progress by TLC or HPLC.

-

Workup:

-

Dilute the reaction mixture with ethyl acetate.

-

Wash the organic layer successively with 5% aqueous HCl, saturated aqueous NaHCO₃, and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by recrystallization or silica gel chromatography.

-

Protocol 3: HATU Mediated Coupling

O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU) is one of the most effective coupling reagents, known for its high reactivity and ability to suppress racemization, making it particularly suitable for sterically hindered amino acids.[1]

Materials:

-

Fmoc-amino acid (1.0 equiv.)

-

This compound (1.0 equiv.)

-

O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU) (1.05 equiv.)

-

N,N-Diisopropylethylamine (DIPEA) (2.0-3.0 equiv.)

-

Anhydrous N,N-Dimethylformamide (DMF)

Procedure:

-

In a round-bottom flask, dissolve the Fmoc-amino acid (1.0 equiv.) and HATU (1.05 equiv.) in anhydrous DMF.

-

Add DIPEA (2.0-3.0 equiv.) to the solution and stir for 5-10 minutes to pre-activate the Fmoc-amino acid.

-

Add this compound (1.0 equiv.) to the activated mixture.

-

Stir the reaction at room temperature for 30 minutes to 2 hours. Monitor the reaction progress by TLC or HPLC.

-

Workup:

-

Dilute the reaction mixture with ethyl acetate.

-

Wash the organic layer successively with 5% aqueous HCl, saturated aqueous NaHCO₃, and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by recrystallization or silica gel chromatography.

-

Visualizations

Experimental Workflow

Caption: General workflow for the solution-phase coupling of Fmoc-amino acids with this compound.